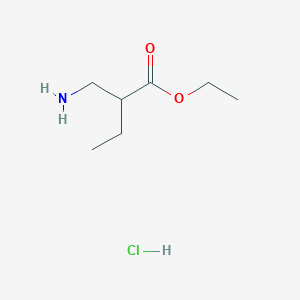
Ethyl 2-(aminomethyl)butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(aminomethyl)butanoate hydrochloride is an organic compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is a hydrochloride salt form of ethyl 2-(aminomethyl)butanoate, which is a derivative of butanoic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(aminomethyl)butanoate hydrochloride can be synthesized through the reaction of dimethyl malonate and formaldehyde under specific synthetic conditions . The reaction typically involves the use of a base to deprotonate the dimethyl malonate, followed by the addition of formaldehyde to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)butanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Ethyl 2-(aminomethyl)butanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-(aminomethyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Ethyl 2-(aminomethyl)butanoate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 2-(aminomethyl)hexanoate hydrochloride
- Methyl 2-(methylamino)butanoate hydrochloride
- Ethyl 2-(aminomethyl)-3-ethylpentanoate hydrochloride
These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific molecular structure and the presence of the amino group, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-6(5-8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H |
InChI Key |
JSZKVKBUHCGKFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(=O)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















